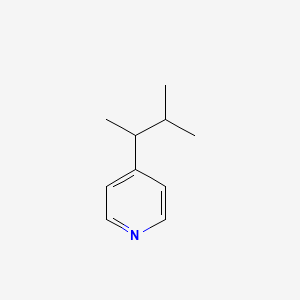4-(1,2-Dimethyl-propyl)-pyridine
CAS No.:
Cat. No.: VC4061300
Molecular Formula: C10H15N
Molecular Weight: 149.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H15N |
|---|---|
| Molecular Weight | 149.23 g/mol |
| IUPAC Name | 4-(3-methylbutan-2-yl)pyridine |
| Standard InChI | InChI=1S/C10H15N/c1-8(2)9(3)10-4-6-11-7-5-10/h4-9H,1-3H3 |
| Standard InChI Key | VFYCEFUVIBPANU-UHFFFAOYSA-N |
| SMILES | CC(C)C(C)C1=CC=NC=C1 |
| Canonical SMILES | CC(C)C(C)C1=CC=NC=C1 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
4-(1,2-Dimethyl-propyl)-pyridine features a pyridine ring substituted at the 4-position with a 1,2-dimethylpropyl group. This branched alkyl chain increases the compound’s lipophilicity compared to unsubstituted pyridine, as evidenced by its logP value of 2.94 . The spatial arrangement of the substituent influences steric interactions, potentially affecting reactivity and binding affinity in catalytic or biological systems.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 149.233 g/mol |
| Density | |
| Boiling Point | 212.5 \pm 9.0 \, ^\circ\text{C} |
| Flash Point | 70.0 \pm 11.4 \, ^\circ\text{C} |
| Vapour Pressure | at 25°C |
Structural isomers such as 4-(2,2-dimethyl-propyl)-pyridine (CAS 54813-47-7) share the same molecular formula but differ in substituent branching, leading to variations in properties like boiling point and density . For instance, the 2,2-dimethylpropyl isomer lacks reported density data, suggesting divergent physicochemical behaviors .
Synthesis and Industrial Production
Quaternization and Amination Pathways
An improved synthesis method for 4-substituted pyridines, described in U.S. Patent 6,939,972, involves quaternizing pyridine with thionyl chloride in ethyl acetate, followed by amination with N,N-dimethylformamide (DMF) . Although developed for 4-dimethylaminopyridine (4-DMAP), this approach is adaptable to 4-(1,2-dimethyl-propyl)-pyridine by substituting the aminating agent with a 1,2-dimethylpropyl group donor. Key steps include:
-
Quaternization: Pyridine reacts with thionyl chloride at , forming N-[4-pyridyl]pyridinium chloride hydrochloride .
-
Amination: The quaternary salt undergoes nucleophilic substitution with DMF at , introducing the alkyl group .
-
Workup: Hydrolysis with NaOH (pH 11–12), solvent extraction (e.g., benzene), and vacuum distillation yield the purified product .
This method avoids hazardous byproducts like hydrogen cyanide, enhancing industrial viability . Ethyl acetate recovery (≥90%) and thionyl chloride recycling further improve cost efficiency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume